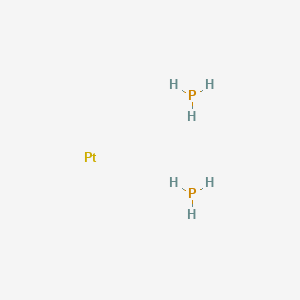

Phosphane--platinum (2/1)

Description

Properties

CAS No. |

76830-85-8 |

|---|---|

Molecular Formula |

H6P2Pt |

Molecular Weight |

263.08 g/mol |

IUPAC Name |

phosphane;platinum |

InChI |

InChI=1S/2H3P.Pt/h2*1H3; |

InChI Key |

MOMBDEKAHNYXTA-UHFFFAOYSA-N |

Canonical SMILES |

P.P.[Pt] |

Origin of Product |

United States |

Synthetic Methodologies for Bis Phosphane Platinum Ii Complexes

Direct Reaction of Platinum Precursors with Phosphine (B1218219) Ligands

The most straightforward approach to synthesizing bis(phosphane)platinum(II) complexes involves the direct reaction of a suitable platinum precursor with phosphine ligands. The choice of the platinum starting material and the nature of the phosphine dictate the structure and isomerism of the final product.

Synthesis from Platinum Halides and Tertiary Phosphines

A prevalent method for the synthesis of bis(phosphane)platinum(II) halides of the type [PtCl2(P)2] involves the direct reaction of platinum(II) halides with tertiary phosphines. acs.org For instance, reacting potassium tetrachloroplatinate(II) (K2[PtCl4]) with two equivalents of a tertiary phosphine (PR3) readily yields the corresponding cis- or trans-[PtCl2(PR3)2] complex. The solvent and the steric bulk of the phosphine ligand are critical factors influencing the isomeric outcome.

Novel platinum(II) complexes with the general formula [PtCl(P)2(CQ)]PF6, where (P)2 represents phosphine ligands like triphenylphosphine (B44618) (PPh3), 1,3-bis(diphenylphosphine)propane (dppp), 1,4-bis(diphenylphosphine)butane (dppb), and 1,1′-bis(diphenylphosphine)ferrocene (dppf), and CQ is chloroquine, have been synthesized from their [PtCl2(P)2] precursors. acs.org These compounds have been extensively characterized using various spectroscopic techniques, including multinuclear NMR (1H, 13C, 31P, 15N, and 195Pt). acs.org

Utilization of Platinum(0) Complexes as Precursors

Platinum(0) complexes, such as those containing dibenzylideneacetone (dba) or norbornene ligands, serve as valuable precursors for the synthesis of bis(phosphane)platinum(II) complexes through oxidative addition reactions. acs.org These Pt(0) species are highly reactive towards a variety of substrates. For example, the reaction of [Pt(dba)2] with two equivalents of a phosphine ligand and a molecule that can undergo oxidative addition, such as an alkyl halide (RX), yields a [PtX(R)(PR3)2] complex. This method is particularly useful for generating complexes with different substituents on the platinum center.

Two-coordinate phosphine platinum(0) compounds are known to undergo ligand exchange and react with small molecules. acs.org The thermal decomposition of bis(phosphine)platinum(II) metallocycles has also been studied. acs.org

Preparation of cis- and trans-Isomers

The synthesis of specific cis- and trans-isomers of bis(phosphane)platinum(II) complexes is a critical aspect of their chemistry, as the geometry significantly influences their properties and applications. The Kurnakow test is a classic chemical test used to distinguish between cis- and trans-isomers of [Pt(NH3)2Cl2]. nih.gov This test relies on the differential reactivity of the isomers with thiourea. nih.gov

The relative stability of cis and trans isomers can be influenced by several factors, including the steric bulk of the phosphine ligands and the nature of the other ligands in the coordination sphere. For complexes with bulky phosphine ligands, the trans isomer is often thermodynamically favored to minimize steric repulsion. Conversely, ligands with strong trans-directing effects can favor the formation of the cis isomer. The isomerization from cis to trans can sometimes be promoted by agents like pyridine. acs.org

Ligand Exchange and Substitution Reactions in Platinum(II) Systems

Ligand exchange and substitution reactions are fundamental to the synthesis of a diverse array of bis(phosphane)platinum(II) complexes. These reactions involve the replacement of one or more ligands in the coordination sphere of a pre-existing platinum(II) complex. The lability of the leaving group and the nucleophilicity of the incoming ligand are key determinants of the reaction's success.

For instance, the chloride ligands in cis-[PtCl2(PR3)2] can be readily substituted by other anionic ligands, such as iodides, cyanides, or thiolates, by reacting the complex with the corresponding salt. acs.org These substitution reactions typically proceed with retention of stereochemistry. The kinetics of metal-ligand exchange in platinum complexes have been a subject of detailed study. matthey.com Furthermore, photoinduced phosphine ligand exchange has been observed in certain ruthenium(II) polypyridyl complexes, a phenomenon that could have implications for platinum chemistry. rsc.org

Synthesis of Chiral Phosphine Ligands for Asymmetric Complexation

The development of chiral phosphine ligands has been instrumental in the field of asymmetric catalysis, where metal complexes containing these ligands can induce high enantioselectivity in chemical transformations. nih.govjst.go.jp Chiral phosphine ligands are broadly categorized into those with chirality on the carbon backbone and P-chiral ligands, where the phosphorus atom itself is a stereogenic center. nih.govjst.go.jp

The synthesis of P-chiral phosphine ligands often utilizes phosphine-boranes as key intermediates. nih.govjst.go.jp This methodology allows for the controlled synthesis of conformationally rigid and electron-rich P-chiral phosphines, which have demonstrated excellent performance in various transition-metal-catalyzed asymmetric reactions. nih.govjst.go.jp A notable example of a P-chiral ligand is DIPAMP, which was famously used in the industrial synthesis of L-DOPA.

Generation of Phosphido-Bridged Platinum Complexes

Phosphido-bridged platinum complexes feature a phosphido ligand (R2P-) that bridges two or more platinum centers. These complexes are of interest for their unique electronic and structural properties and their potential applications in catalysis.

One synthetic route to phosphido-bridged complexes involves the reaction of a platinum precursor with a secondary phosphine (R2PH), leading to the oxidative addition of the P-H bond. wikipedia.org Another common method is the salt metathesis reaction between an alkali metal diorganophosphide (e.g., lithium diphenylphosphide) and a platinum halide complex. wikipedia.org Phosphido ligands can also be installed using reagents like R2PCl in reactions with appropriate metal carbonylates. wikipedia.org The synthesis of new neutral and cationic phosphido-bridged dinuclear platinum(II) hydrides has been reported. acs.org

Data Tables

Table 1: Examples of Phosphine Ligands Used in Bis(Phosphane)platinum(II) Complex Synthesis

| Ligand Name | Abbreviation | Structure |

| Triphenylphosphine | PPh3 | P(C6H5)3 |

| 1,3-Bis(diphenylphosphine)propane | dppp | (C6H5)2P(CH2)3P(C6H5)2 |

| 1,4-Bis(diphenylphosphine)butane | dppb | (C6H5)2P(CH2)4P(C6H5)2 |

| 1,1′-Bis(diphenylphosphine)ferrocene | dppf | Fe(C5H4P(C6H5)2)2 |

| (R,R)-1,2-Bis((o-methoxyphenyl)(phenyl)phosphino)ethane | DIPAMP | [o-CH3OC6H4(C6H5)PCH2]2 |

Table 2: Common Platinum Precursors for Bis(Phosphane)platinum(II) Synthesis

| Precursor Compound | Chemical Formula | Common Applications |

| Potassium tetrachloroplatinate(II) | K2[PtCl4] | Synthesis of [PtCl2(PR3)2] complexes |

| Bis(dibenzylideneacetone)platinum(0) | [Pt(dba)2] | Oxidative addition reactions |

| Dichlorobis(benzonitrile)platinum(II) | [PtCl2(NCPh)2] | Synthesis of chelate complexes |

Solvent Effects and Reaction Conditions in Complex Formation

The synthesis of bis(phosphane)platinum(II) complexes is highly sensitive to the choice of solvent and the specific reaction conditions employed. These factors are critical in determining not only the yield and purity of the desired product but also its stereochemistry, particularly whether the cis or trans isomer is formed. The interplay between solvent properties, temperature, reactant concentrations, and even the presence of light can be strategically manipulated to favor the formation of a specific isomer.

Influence of Solvent

The solvent plays a multifaceted role in the formation of bis(phosphane)platinum(II) complexes. Its polarity and coordinating ability can influence the solubility of reactants and intermediates, stabilize transition states, and in some cases, directly participate in the reaction mechanism.

The equilibria between different geometric isomers of square-planar d⁸ complexes, such as those of platinum(II), can show a marked dependence on solvent polarity researchgate.net. In the synthesis of related nickel(II) phosphine complexes, a phenomenon that provides a useful analogy, it has been observed that different solvents can stabilize different geometries. Coordinating solvents may favor tetrahedral or even octahedral geometries, while less coordinating chlorinated solvents like dichloromethane can favor a square-planar geometry stackexchange.com. This suggests that solvents capable of coordinating to the platinum center can influence the reaction pathway and the final product's structure.

For instance, the synthesis of various bis(phosphine)platinum(II) complexes is often carried out in common organic solvents such as tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), acetone (B3395972), or 2-ethoxyethanol/water mixtures, chosen based on the specific reactants and desired complex researchgate.net.

Effects of Temperature and Ligand Concentration

Temperature is a critical parameter that can dictate the kinetic versus thermodynamic control of a reaction. For the well-studied complex dichlorobis(triphenylphosphine)platinum(II), the cis isomer is the thermodynamically more stable product due to the strong trans effect of the triphenylphosphine ligands wikipedia.org. Syntheses are often performed at elevated temperatures to ensure the formation of this stable cis isomer. It has been shown that heating the trans isomer can cause it to convert to the more stable cis form wikipedia.org.

Conversely, some reactions are conducted at specific temperatures to achieve a desired outcome. The synthesis of certain diamidato-bis(phosphino) platinum(II) complexes, for example, is carried out by heating the reactants in THF at 50 °C.

Influence of Starting Materials and Photochemistry

The choice of the platinum(II) precursor is a foundational element in determining the stereochemical outcome. Different starting materials can lead to different isomers under similar conditions.

For cis isomers : The reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with two equivalents of triphenylphosphine typically yields cis-PtCl₂(PPh₃)₂ wikipedia.org. Similarly, reacting (1,5-cyclooctadiene)platinum(II) dichloride (Pt(cod)Cl₂) with dimesitylphosphine produces the cis isomer of the resulting complex researchgate.net.

For trans isomers : The trans isomer of dichlorobis(triphenylphosphine)platinum(II) is prepared using potassium trichloro(ethylene)platinate(II), also known as Zeise's salt. The ethylene (B1197577) ligand is readily displaced by triphenylphosphine to give the trans product wikipedia.org.

A non-thermal method for controlling isomerization is photochemistry. For dihalogenobis(triphenylphosphine)platinum(II) complexes, the trans isomers, which can be difficult to obtain through thermal methods, are readily synthesized by the photochemical isomerization of the more stable cis complexes. This method involves irradiating a solution of the cis complex, providing an alternative pathway to the less thermodynamically favored isomer rsc.org.

The following tables summarize the reaction conditions for the formation of specific bis(phosphane)platinum(II) isomers.

| Complex | Platinum Precursor | Solvent | Conditions | Reference |

|---|---|---|---|---|

| cis-PtCl₂(PPh₃)₂ | K₂PtCl₄ | Ethanol or other heated solutions | Heating with PPh₃ | wikipedia.org |

| cis-PtCl₂(PMes₂H)₂ | Pt(cod)Cl₂ | Not specified | Reaction with dimesitylphosphine (PMes₂H) | researchgate.net |

| Complex | Platinum Precursor | Solvent | Conditions | Reference |

|---|---|---|---|---|

| trans-PtCl₂(PPh₃)₂ | K[PtCl₃(C₂H₄)] (Zeise's Salt) | Not specified | Reaction with PPh₃ | wikipedia.org |

| trans-PtCl₂(PPh₃)₂ | cis-PtCl₂(PPh₃)₂ | Not specified | Photochemical irradiation | rsc.org |

| trans-PtI₂(PMes₂H)₂(Et) | cis-PtI₂(PMes₂H)₂(Et) | Not specified | Isomerization in solution | researchgate.net |

Structural Elucidation and Advanced Characterization of Bis Phosphane Platinum Ii Species

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure and bonding in bis(phosphane)platinum(II) complexes in solution. By analyzing various nuclei, a detailed picture of the molecular framework and the electronic effects of the ligands can be obtained. sun.ac.za

Multinuclear NMR spectroscopy provides a wealth of information for the structural characterization of bis(phosphane)platinum(II) complexes. rsc.org

¹H and ¹³C NMR: These spectra allow for the identification and assignment of the organic moieties within the phosphine (B1218219) ligands and any other organic ligands attached to the platinum center. Chemical shifts (δ) are sensitive to the electronic environment and can confirm the successful coordination of the ligands. nsf.govcaltech.edu

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment. In bis(phosphane)platinum(II) complexes, the ³¹P NMR spectrum typically shows a single resonance (for equivalent P atoms) flanked by satellites. These satellites arise from coupling to the NMR-active ¹⁹⁵Pt isotope (I = 1/2, 33.8% natural abundance). mpg.dersc.org The observation of these satellites confirms the direct bonding between phosphorus and platinum.

¹⁹⁵Pt NMR: The chemical shift of the ¹⁹⁵Pt nucleus is extremely sensitive to the oxidation state of the platinum, the coordination number, and the nature of the surrounding ligands. mdpi.com The chemical shift range for ¹⁹⁵Pt is vast (around 15,000 ppm), making it a powerful probe for subtle electronic changes at the metal center. mdpi.com For instance, Pt(II) complexes generally resonate in a characteristic region between approximately -4200 ppm and -5000 ppm, distinct from Pt(0) species which appear at more negative shifts. chemrxiv.org

Table 1: Representative NMR Data for a Bis(phosphane)platinum(II) Complex

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Reference |

|---|---|---|---|

| ³¹P | 13.7 | ¹J(Pt,P) = 3675 | rsc.org |

| ¹⁹⁵Pt | -1197 | ¹J(Pt,P) = 3665 | rsc.org |

The one-bond spin-spin coupling constant, ¹J(Pt,P), observed in the ³¹P and ¹⁹⁵Pt NMR spectra, is a critical parameter that provides profound insight into the nature of the platinum-phosphorus bond. researchgate.net

The magnitude of ¹J(Pt,P) is directly related to the amount of s-orbital character in the Pt-P bond. acs.orgrsc.org A larger coupling constant generally indicates a stronger bond and greater s-orbital contribution from the platinum to the bond. This value is highly sensitive to the nature of the ligand positioned trans to the phosphine ligand, a phenomenon known as the trans-influence. rsc.org A ligand with a strong trans-influence will weaken the Pt-P bond opposite to it, resulting in a smaller ¹J(Pt,P) value. nih.gov

For example, in square planar Pt(II) complexes, the ¹J(Pt,P) values for phosphine ligands trans to each other are typically smaller (e.g., ~2400-2800 Hz) than for those cis to each other where they are trans to a different ligand like chloride (e.g., ~3500-3700 Hz). nsf.govrsc.orgnih.gov This difference is a powerful diagnostic tool for distinguishing between cis and trans isomers. nih.gov The coupling constants can range significantly, from around 1400 Hz to over 5600 Hz, depending on the complete ligand set. rsc.org Studies have shown a linear correlation between the Pt-P bond length and the ¹J(Pt,P) coupling constant in a series of similar complexes, where a larger coupling constant corresponds to a shorter, stronger bond. acs.orgscispace.com

Table 2: Comparison of ¹JPt,P Coupling Constants in cis and trans Isomers

| Complex Geometry | Typical ¹JPt,P Range (Hz) | Reference |

|---|---|---|

| cis | 3100 - 3700 | nih.gov |

| trans | 2400 - 2800 | nsf.gov |

While one-dimensional NMR provides essential data, complex structures often require two-dimensional (2D) NMR techniques for unambiguous assignment of all signals. mdpi.com

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments are used to establish proton-proton coupling networks within the phosphine ligands, helping to trace the connectivity of the carbon backbone. mdpi.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded nuclei, most commonly ¹H and ¹³C. They are invaluable for assigning the ¹³C signals based on the previously assigned ¹H signals, providing a complete map of the ligand's carbon skeleton. mdpi.comulaval.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds), connecting protons to non-protonated carbons and linking different fragments of the molecule. Gradient-selected ¹H-¹⁹⁵Pt HMBC experiments can also be performed to further confirm assignments and probe the platinum's coordination sphere. mdpi.com

Solid-state NMR (ssNMR) spectroscopy is a crucial technique for characterizing bis(phosphane)platinum(II) complexes that are insoluble or immobilized on a support material, such as silica (B1680970) or alumina (B75360). ulaval.caacs.org Using techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS), high-resolution spectra can be obtained from solid samples. researchgate.netresearchgate.net

³¹P CP/MAS NMR is particularly powerful for studying surface-immobilized species. It provides information on the chemical environment of the phosphorus atoms and can distinguish between different surface species. rsc.org Furthermore, correlation experiments like ¹H-¹⁹⁵Pt CP/CPMG or ³¹P{¹⁹⁵Pt} J-HMQC can be used to measure ¹J(Pt,P) coupling constants and the ¹⁹⁵Pt chemical shift tensor in the solid state. ulaval.carsc.orguni-stuttgart.de These parameters are diagnostic of the oxidation state and coordination geometry of the platinum center on the surface, allowing researchers to elucidate the structure of the immobilized catalyst. rsc.orgrsc.orgresearchgate.net For example, the technique has been used to identify the formation of platinum-hydride species when a Pt(0) phosphine complex reacts with surface hydroxyl groups. chemrxiv.orgchemrxiv.org

Vibrational Spectroscopy (FT-IR) for Ligand Identification and Coordination Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the presence of specific ligands and probing their coordination to the platinum center. The vibrational frequencies of bonds within the ligands and between the ligands and the metal are sensitive to the electronic and structural environment.

In bis(phosphane)platinum(II) complexes, FT-IR spectra can confirm the coordination of the phosphine ligands through observation of characteristic P-Ph or P-Alkyl vibrations. scispace.com More importantly, the far-infrared region of the spectrum provides direct information about the platinum-ligand bonds. The number and position of Pt-P and other platinum-ligand (e.g., Pt-Cl) stretching frequencies (ν) can help determine the stereochemistry of the complex. For example, a cis-[PtCl₂(PR₃)₂] complex, having C₂ᵥ symmetry, is expected to show two distinct ν(Pt-Cl) and two ν(Pt-P) bands, whereas the more symmetric trans isomer (D₂ₕ symmetry) should exhibit only one of each. scispace.com

Table 3: Typical Far-IR Frequencies for cis-[PtCl₂(phosphine)₂] Complexes

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| ν(Pt-Cl) | 296 - 343 | rsc.org |

| ν(Pt-P) | 206 - 218 | scispace.com |

X-ray Diffraction Analysis for Solid-State Molecular Geometry

For square planar Pt(II) complexes, this technique confirms the coordination geometry and the cis or trans arrangement of the ligands. mdpi.comrsc.org For example, the crystal structure of cis-[PtCl₂(PPh₃)₂] shows a distorted square planar geometry. rsc.org The analysis provides exact measurements of Pt-P and Pt-Cl bond lengths. In a typical cis complex, the Pt-P bond lengths are around 2.20-2.27 Å, and Pt-Cl bond lengths are in the range of 2.33-2.37 Å. mdpi.comorientjchem.org The bond angles also provide insight into the steric and electronic properties of the ligands. For instance, the P-Pt-P angle in a cis complex is influenced by the steric bulk of the phosphine ligands, often deviating from the ideal 90°. mdpi.com These precise geometric parameters are crucial for understanding structure-property relationships and for validating theoretical models. acs.orguni-stuttgart.de

Table 4: Selected Crystallographic Data for cis-[PtCl₂(P(OPh)₃)₂]

| Parameter | Value | Reference |

|---|---|---|

| Pt-P1 Bond Length (Å) | 2.1985(12) | mdpi.com |

| Pt-P2 Bond Length (Å) | 2.1998(10) | mdpi.com |

| Pt-Cl1 Bond Length (Å) | 2.3390(10) | mdpi.com |

| Pt-Cl2 Bond Length (Å) | 2.3256(10) | mdpi.com |

| P1-Pt-P2 Bond Angle (°) | 93.56(4) | mdpi.com |

| Cl1-Pt-Cl2 Bond Angle (°) | 88.51(4) | mdpi.com |

Mass Spectrometry Techniques (HR ESI+-MS) for Molecular Weight and Stoichiometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI+-MS) is an indispensable tool for the structural elucidation of bis(phosphane)platinum(II) species. As a soft ionization technique, ESI-MS is particularly well-suited for analyzing organometallic compounds, as it typically generates intact molecular ions with minimal fragmentation, allowing for precise determination of molecular weight. researchgate.net The high-resolution capability of modern analyzers, such as Time-of-Flight (TOF) instruments, enables the measurement of mass-to-charge ratios (m/z) with high accuracy, which is fundamental for confirming the elemental composition and stoichiometry of newly synthesized complexes. researchgate.netrsc.orgnih.gov

In the positive ion mode (ESI+), neutral bis(phosphane)platinum(II) complexes are often detected as adducts with protons ([M+H]+) or alkali metal ions like sodium ([M+Na]+) or potassium ([M+K]+). Alternatively, they may be observed through the loss of an anionic ligand. For instance, cationic fragments such as [M-Cl]+ are commonly detected for chloro-complexes. nih.gov The analysis of the resulting mass spectrum provides direct evidence of the complex's composition.

Scientific studies have repeatedly demonstrated the utility of HR ESI+-MS in the characterization of a diverse range of bis(phosphane)platinum(II) complexes. rsc.orgmdpi.comresearchgate.net The technique is used not only to confirm the final product in a synthesis but also to verify the stability of the complexes in solution over time. nih.gov For example, HR ESI-MS has been used to confirm the intact coordination sphere of cycloplatinated(II) complexes bearing bisphosphine ligands after incubation in aqueous solutions for 48 hours. nih.gov The high sensitivity and accuracy of the technique make it a cornerstone in the characterization workflow for these important platinum compounds.

Detailed Research Findings

Researchers have successfully employed HR ESI+-MS to characterize various bis(phosphane)platinum(II) complexes, providing precise mass measurements that correspond closely to the calculated theoretical values. This confirms the molecular formula and the successful coordination of the phosphane ligands to the platinum center.

The data presented in the table below is representative of typical findings in the literature, where the observed mass-to-charge ratio (m/z) of the molecular ion or a significant fragment is compared against the calculated value for the proposed structure. The minimal difference between these values (often in the low ppm range) provides strong evidence for the assigned stoichiometry. csic.esacs.org

Table 1: Representative HR ESI+-MS Data for Bis(Phosphane)platinum(II) Species This is an interactive table. Click on the headers to sort the data.

| Complex/Fragment Formula | Assigned Ion | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|---|

| [C₃₆H₃₀ClP₂Pt]⁺ | [cis-PtCl(PPh₃)₂]⁺ | 754.1084 | 754.1082 | nih.govnist.gov |

| [C₃₇H₃₃P₂Pt]⁺ | [Pt(dfppy)(dppe)-Cl]⁺ | 744.1688 | 744.1685 | nih.gov |

| [C₄₁H₃₁P₂Pt]⁺ | [Pt(dfppy)(dppbz)-Cl]⁺ | 792.1531 | 792.1529 | nih.gov |

The agreement between the calculated and observed m/z values, as shown in Table 1, confirms the elemental composition of the ions. Furthermore, the analysis of the isotopic distribution provides definitive confirmation. The following table illustrates a simplified, theoretical comparison for a fragment containing one platinum atom.

Table 2: Illustrative Isotopic Pattern for a [PtL₂]⁺ Fragment This is an interactive table. Click on the headers to sort the data.

| Isotope | Theoretical Relative Abundance (%) | Observed Relative Abundance (%) |

|---|---|---|

| Base Peak (e.g., ¹⁹⁴Pt) | 100.0 | 100.0 |

| Base Peak + 1 (e.g., ¹⁹⁵Pt) | 102.5 | 102.4 |

| Base Peak + 2 (e.g., ¹⁹⁶Pt) | 76.2 | 76.3 |

The excellent correlation between the theoretical and observed isotopic patterns, as depicted illustratively in Table 2, serves as conclusive evidence for the stoichiometry of the bis(phosphane)platinum(II) species under investigation. nih.gov

Electronic Structure and Bonding in Phosphane Platinum Systems

Quantum Chemical Investigations of the Pt-P Bond

Quantum chemical calculations have proven to be an invaluable tool for elucidating the nuances of the platinum-phosphorus (Pt-P) bond. These computational studies provide a detailed picture of the electronic interactions that govern the formation and properties of these bonds. The bonding is primarily understood through the Dewar-Chatt-Duncanson model, which describes the synergistic interplay of ligand-to-metal donation and metal-to-ligand back-donation.

The strength of the σ-donation can be indirectly gauged through experimental techniques like ³¹P NMR spectroscopy, where the ¹J(Pt-P) coupling constant is often correlated with the s-character of the Pt-P bond. acs.org Computational analyses, such as Natural Bond Orbital (NBO) analysis, allow for the quantification of this charge transfer and the examination of the hybrid orbitals involved in the bonding. For instance, in cis-[PtX₂ (PPh₃)₂] complexes, the s-character of the platinum hybrid orbital involved in the Pt-P bond is a key determinant of the bond's properties. acs.org

Complementing the σ-donation is the phenomenon of π-backdonation, where electron density from filled d-orbitals on the platinum atom is donated into empty orbitals of the phosphane ligand. acs.orgresearchgate.net In phosphane ligands, the primary acceptor orbitals are the antibonding σ* orbitals of the P-H bonds. This interaction, while generally weaker than the σ-donation, is crucial for stabilizing the complex, particularly when the platinum center is in a low oxidation state and electron-rich.

The extent of π-backdonation is highly dependent on the energy and symmetry of the interacting orbitals. More electronegative substituents on the phosphorus atom lower the energy of the σ* orbitals, making them better acceptors of electron density from the metal. researchgate.net This back-donation contributes to a shortening of the Pt-P bond and a corresponding weakening and slight lengthening of the P-H bonds. Energy decomposition analysis (EDA) coupled with Natural Orbitals for Chemical Valence (NOCV) is a computational method that can quantify the contributions of σ-donation and π-backdonation to the total interaction energy.

| Interaction | Description | Contributing Orbitals | Effect on Bond Lengths | Relative Strength |

|---|---|---|---|---|

| σ-Donation | Donation of electron density from the phosphane lone pair to the platinum center. | P (lone pair) → Pt (vacant d/spn hybrid) | Decreases Pt-P bond length. | Primary and dominant interaction. |

| π-Backdonation | Donation of electron density from filled platinum d-orbitals to empty phosphane orbitals. | Pt (filled d) → P-H (σ*) | Decreases Pt-P bond length; slightly increases P-H bond length. | Secondary and generally weaker than σ-donation. |

For heavy elements like platinum, a precise theoretical description of bonding necessitates the inclusion of both electron correlation and relativistic effects. Relativistic effects are particularly significant for platinum due to its high nuclear charge, which causes the core electrons to move at speeds approaching the speed of light. This leads to a contraction of the s and p orbitals and an expansion of the d and f orbitals. researchgate.net

These relativistic effects have a direct impact on the Pt-P bond. The contraction of platinum's 6s orbital enhances its ability to accept electron density from the phosphane ligand, thereby strengthening the σ-donation. Conversely, the expansion and energetic destabilization of the 5d orbitals make them more available for π-backdonation. nih.gov Computational studies that compare non-relativistic and relativistic methods demonstrate a significant relativistic shortening of the Pt-P bond length. mdpi.com

Electron correlation, which accounts for the interactions between electrons, is also crucial for accurate calculations of bond energies and geometries. Density Functional Theory (DFT) is a widely used computational method that incorporates electron correlation in a computationally efficient manner. High-level ab initio methods, while more computationally expensive, can provide even more accurate descriptions of the electronic structure.

Analysis of Electron Density and Bond Critical Points

The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the electron density distribution within a molecule to characterize chemical bonds. researchgate.net This analysis is based on the topology of the electron density, ρ(r), and its Laplacian, ∇²ρ(r). A key feature of this theory is the bond critical point (BCP), which is a point of minimum electron density along the path of maximum electron density between two bonded atoms.

The properties of the electron density at the Pt-P BCP offer quantitative insights into the nature of the bond. A relatively high value of ρ(r) at the BCP is indicative of a significant accumulation of electron density, characteristic of a covalent interaction. The sign of the Laplacian of the electron density, ∇²ρ(r), distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic or van der Waals) interactions (∇²ρ(r) > 0). For Pt-P bonds in phosphane-platinum complexes, the analysis typically reveals a negative Laplacian, confirming the covalent nature of the bond. researchgate.net

| Parameter | Symbol | Typical Value Range | Interpretation for Pt-P Bond |

|---|---|---|---|

| Electron Density at BCP | ρ(r) | Relatively high | Indicates a significant degree of covalent character. |

| Laplacian of Electron Density at BCP | ∇²ρ(r) | Negative | Characteristic of a shared-shell (covalent) interaction. |

Furthermore, QTAIM can be used to compare the properties of Pt-P bonds in different chemical environments, such as in cis and trans isomers. For example, the trans influence of a ligand can be observed through changes in the electron density and other topological parameters at the BCP of the trans-disposed Pt-P bond. mdpi.com

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO)

Molecular Orbital (MO) theory provides a delocalized view of bonding in phosphane-platinum complexes. The interaction between the orbitals of the platinum atom and the phosphane ligands leads to the formation of bonding, non-bonding, and antibonding molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals and are crucial in determining the chemical reactivity of the complex. rsc.org

In a typical square planar d⁸ platinum(II) complex with two phosphane ligands, such as [Pt(PH₃)₂Cl₂], the HOMO is often a combination of platinum d-orbitals with some contribution from the phosphane and chloride ligands. The LUMO is typically a metal-based d-orbital, often the d(x²-y²), which is antibonding with respect to the ligand σ-orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the complex's kinetic stability and electronic excitation properties. rsc.org A large HOMO-LUMO gap generally corresponds to higher stability and lower reactivity. The nature of the phosphane ligand can significantly influence the energies of the frontier orbitals and thus the magnitude of the HOMO-LUMO gap. Stronger σ-donating phosphanes will raise the energy of the HOMO, while better π-accepting phosphanes will lower the energy of orbitals with π-symmetry and can also affect the LUMO energy. nih.gov

| Orbital | Primary Character | Role in Reactivity |

|---|---|---|

| HOMO | Filled Pt d-orbitals (with ligand contributions) | Acts as a nucleophile or electron donor in reactions. |

| LUMO | Empty Pt d(x²-y²) orbital (antibonding) | Acts as an electrophile or electron acceptor in reactions. |

Electrophilicity and Nucleophilicity of the Platinum Center as Tuned by Phosphine (B1218219) Ligands

The electronic properties of the phosphane ligands directly modulate the electron density at the platinum center, thereby tuning its electrophilicity (tendency to accept electrons) and nucleophilicity (tendency to donate electrons). researchgate.net This tuning is a direct consequence of the balance between σ-donation and π-backdonation.

Strongly σ-donating phosphanes increase the electron density on the platinum atom, making it more nucleophilic. This enhanced nucleophilicity makes the platinum center more susceptible to oxidative addition reactions and can increase its reactivity towards electrophiles. Conversely, phosphanes with strong π-accepting capabilities can withdraw electron density from the platinum center, increasing its electrophilicity. An electrophilic platinum center is more susceptible to nucleophilic attack.

Computational methods like NBO analysis can provide quantitative measures of the atomic charges on the platinum center, which correlate with its electrophilicity and nucleophilicity. acs.org Studies have shown that by systematically varying the substituents on the phosphane ligand, the electronic character of the platinum center can be finely controlled, which is a fundamental principle in the design of platinum-based catalysts for specific chemical transformations.

Charge Transfer Mechanisms within Platinum-Phosphine Complexes

The bonding in platinum-phosphine complexes is characterized by a sophisticated interplay of electron donation and acceptance between the platinum metal center and the phosphine ligands. These interactions, known as charge transfer mechanisms, are crucial in defining the electronic structure, stability, and reactivity of the complexes. The primary mechanisms involved are a ligand-to-metal σ-donation and a metal-to-ligand π-back-donation, which work in a synergistic fashion.

Ligand-to-Metal Charge Transfer (LMCT)

The foundational bonding interaction in these complexes is the donation of electron density from the phosphine ligand to the platinum atom. This process, also referred to as σ-donation, involves the lone pair of electrons located on the phosphorus atom. Phosphines act as Lewis bases (or L-type ligands), donating this electron pair to vacant orbitals on the electron-deficient platinum center to form a strong metal-ligand σ-bond. libretexts.orgwikipedia.orgyoutube.com The strength of this σ-donation can be tuned by altering the electronic properties of the substituent groups (R) on the phosphorus atom. Alkyl phosphines, for instance, are generally strong σ-donors. manchester.ac.uk Conversely, placing electron-withdrawing groups on the phosphorus atom tends to decrease its σ-donating capacity. ilpi.com

Metal-to-Ligand Charge Transfer (MLCT)

Complementing the σ-donation is the transfer of electron density from the metal back to the ligand, a process known as π-backbonding or Metal-to-Ligand Charge Transfer (MLCT). libretexts.orgwikipedia.org In platinum-phosphine complexes, this involves the overlap of filled d-orbitals on the platinum atom with suitable acceptor orbitals on the phosphine ligand. libretexts.org It is now widely accepted that these acceptor orbitals are the P-R σ* (anti-bonding) orbitals, not the 3d orbitals of phosphorus as was suggested in earlier theories. wikipedia.orgyoutube.comilpi.com

This back-donation of electron density from the metal to the ligand's σ* orbitals has two significant effects: it strengthens the platinum-phosphorus bond and simultaneously weakens the P-R bonds within the ligand. wikipedia.orglibretexts.org The extent of this π-acceptance is highly dependent on the substituents on the phosphine. Electronegative substituents, such as fluorine, lower the energy of the P-R σ* orbitals, making them better acceptors of electron density from the metal. wikipedia.orgyoutube.comumb.edu Consequently, phosphines like phosphorus trifluoride (PF₃) are considered strong π-acceptor ligands, with bonding properties comparable to carbon monoxide. wikipedia.org

The synergistic relationship between these two mechanisms is a key feature of the platinum-phosphine bond. The σ-donation from the phosphine increases the electron density on the platinum center, which in turn enhances the metal's ability to engage in π-back-donation. umb.edu

Detailed Research Findings

Theoretical studies, including ab initio Hartree-Fock and Density Functional Theory (DFT) calculations, have provided quantitative insights into these charge transfer mechanisms. A notable study on [Pt(PH₃)₄] and [Pt(PF₃)₄] complexes quantified the electron flow in these systems. rsc.org The findings highlight how substituting hydrogen with the highly electronegative fluorine atom alters the electronic dynamics.

The following table summarizes the key findings from these computational studies:

| Complex | Pt-P Bond Distance (Å) | Dissociation Energy (eV) | σ-Donated Charge (e⁻) | π-Back-Donated Charge (e⁻) |

| [Pt(PH₃)₄] | 2.27 | 5.3 | 0.12 | 0.48 |

| [Pt(PF₃)₄] | 2.25 | 5.1 | 0.39 | 0.59 |

| Data sourced from ab initio Hartree-Fock and Density Functional Theory calculations. rsc.org |

These charge transfer mechanisms are fundamental to understanding the nature of the platinum-phosphine bond, explaining how the electronic properties of these versatile complexes can be finely tuned for applications in areas such as catalysis. mdpi.comdntb.gov.ua

Reactivity Profiles and Mechanistic Studies of Bis Phosphane Platinum Ii Complexes

Oxidative Addition Reactions

Oxidative addition is a fundamental reaction in which the platinum center increases its oxidation state from +2 to +4 and its coordination number, typically from four to six. This process involves the cleavage of a substrate bond and the formation of two new bonds to the platinum center.

Bis(phosphane)platinum(II) complexes are capable of activating the otherwise inert bonds of small molecules, such as the silicon-hydride (Si-H) and carbon-hydride (C-H) bonds. This reactivity is central to catalytic processes like hydrosilylation and C-H functionalization.

The activation of Si-H and C-H bonds generally proceeds through a concerted, three-center transition state where the substrate first coordinates to the metal center as a σ-complex. This is followed by the formal transfer of electrons from the metal to the σ* antibonding orbital of the target bond, leading to its cleavage. For instance, the oxidative addition of silanes to platinum(0) precursors, which are often generated in situ from Pt(II) species, is a facile process that yields stable hydrido(silyl)platinum(II) complexes. While less common than Si-H activation, the oxidative addition of C-H bonds, particularly from arenes, is also well-documented. Studies on structurally similar platinum complexes have demonstrated that C-H bond activation can occur with substrates like benzene (B151609), leading to the formation of phenylplatinum hydride intermediates. In some cases, these platinum(IV) intermediates are stable enough to be detected spectroscopically.

The mechanism for the activation of benzene by certain bis(phosphine)platinum(II) methyl complexes involves the generation of corresponding phenyl complexes. The nature of the methane (B114726) byproducts formed during these reactions in deuterated benzene provides insight into the activation mechanism.

The electronic and steric properties of the phosphane ligands coordinated to the platinum center play a crucial role in modulating the rate and mechanism of oxidative addition.

Electronic Effects: More electron-donating (basic) ligands increase the electron density on the platinum center. This enhanced nucleophilicity of the metal facilitates the oxidative addition process, as the metal is more capable of donating electron density into the σ* orbital of the substrate bond. Studies on related platinum(II) complexes have shown a clear correlation between the electronic properties of ancillary ligands and the rate of oxidative addition. For example, the rate of methyl iodide addition to diarylplatinum(II) complexes increases with the electron-donating ability of substituents on the aryl groups.

Steric Effects: The steric bulk of the phosphane ligands also has a significant impact. While some degree of steric hindrance can promote initial ligand dissociation to create a vacant coordination site for the incoming substrate, excessive steric bulk can hinder the approach of the substrate to the metal center, thereby slowing down or even preventing the reaction. For instance, the complex [Pt(2-MeC6H4)2(bipy)] fails to react with methyl iodide due to the steric hindrance caused by the ortho-methyl substituents. The interplay between sterics and the reaction mechanism is complex; for some systems, bulky ligands favor a dissociative pathway where a phosphine (B1218219) ligand detaches before the oxidative addition step.

The following table summarizes the qualitative effects of ligand properties on the rate of oxidative addition.

| Ligand Property | Effect on Platinum Center | Impact on Oxidative Addition Rate |

| Increased Basicity | More electron-rich/nucleophilic | Generally increases the rate |

| Increased Steric Bulk | Hinders substrate approach | Generally decreases the rate (for associative pathways) |

| Decreased Steric Bulk | Facilitates substrate approach | Generally increases the rate (for associative pathways) |

Reductive Elimination Pathways

Reductive elimination is the microscopic reverse of oxidative addition. In this process, two ligands on the platinum center couple and are eliminated as a single molecule, while the platinum center's oxidation state is reduced from +4 to +2 or from +2 to 0. For this reaction to occur, the two groups to be eliminated must typically be in a cis orientation to one another.

The formation of C-H bonds via reductive elimination from platinum hydrido-alkyl complexes is a thermodynamically favorable and kinetically facile process. This step is often the final, product-forming step in catalytic cycles such as alkane functionalization.

From Pt(IV) Centers: Octahedral d6 Pt(IV) complexes readily undergo reductive elimination. For example, stable phosphine-ligated Pt(IV) alkyl hydride complexes have been synthesized and their C-H reductive elimination pathways studied. These reactions lead to the formation of an alkane and a corresponding Pt(II) complex.

From Pt(II) Centers: While less common, C-H reductive elimination can also occur from Pt(II) centers. Computational studies on cis-hydridomethyl-bisphosphine platinum(II) model complexes have explored the mechanistic pathways for methane elimination. This process is generally more challenging from the square-planar Pt(II) geometry compared to the octahedral Pt(IV) environment.

Two primary mechanisms are considered for reductive elimination from bis(phosphane)platinum complexes: a direct, concerted pathway and a pathway involving initial dissociation of a phosphane ligand.

Direct Elimination: In this mechanism, the C-H bond forms directly from the fully coordinated platinum center through a three-center transition state. Mechanistic studies on C-H reductive elimination from certain Pt(IV) centers support this unusual pathway of direct coupling without prior ligand loss. Computational studies predict that strongly basic phosphane ligands, such as trimethylphosphine (B1194731) (PMe3), favor a direct mechanism for methane elimination from both Pt(II) and Pt(IV) complexes.

Ligand-Predissociation: This pathway involves the initial, often rate-limiting, dissociation of a phosphane ligand to generate a coordinatively unsaturated, five-coordinate Pt(IV) or three-coordinate Pt(II) intermediate. This intermediate is more reactive and subsequently undergoes reductive elimination. Pt(IV) complexes show a much greater tendency to undergo reductive elimination via a ligand-predissociation mechanism than Pt(II) complexes. This is attributed to destabilizing steric interactions in the six-coordinate Pt(IV) ground state, which lowers the energy barrier for phosphine loss. The choice between these pathways is a delicate balance of sterics, ligand-binding enthalpies, and the intrinsic barrier for the direct elimination step.

The following table summarizes the preferred reductive elimination pathways for different platinum centers.

| Platinum Center | Dominant Ligand Type | Preferred Mechanism | Rationale |

| Pt(IV) | Less basic/weaker binding (e.g., PH3) | Ligand-Predissociation | Lower phosphine binding enthalpy and steric strain in the 6-coordinate complex favors ligand loss. |

| Pt(IV) | Strongly basic/chelating (e.g., PMe3) | Direct Elimination | Increased Pt-P bond strength disfavors dissociation; direct pathway becomes more competitive. |

| Pt(II) | Strongly basic (e.g., PMe3) | Direct Elimination | High Pt-P binding enthalpy in 4-coordinate complexes makes ligand loss difficult. |

Ligand Dissociation and Association Processes

Ligand dissociation (the loss of a ligand) and association (the addition of a ligand) are fundamental steps that often precede or follow oxidative addition and reductive elimination. These processes, collectively known as ligand exchange, can occur through a spectrum of mechanisms.

Dissociative Mechanism: This pathway begins with the dissociation of a ligand from the metal complex to form an intermediate with a lower coordination number. This intermediate then reacts with an incoming ligand. This mechanism is often favored by coordinatively saturated complexes or those with bulky ligands that create steric strain. For example, the reductive elimination of diaryl compounds from some (R3P)2Pt(Ar)2F2 complexes requires the dissociation of a phosphine ligand from the octahedral Pt(IV) center.

Associative Mechanism: In this pathway, the incoming ligand first associates with the metal complex, forming a higher-coordinate intermediate, which then loses one of the original ligands. This mechanism is common for coordinatively unsaturated complexes, such as square-planar Pt(II) species. Studies comparing structurally similar zwitterionic and cationic bis(phosphine)platinum(II) complexes found that the cationic species undergoes ligand exchange via an associative mechanism.

The choice between these mechanisms is influenced by factors such as the electron count of the complex, steric hindrance, and the nature of the solvent and ligands involved. For instance, a neutral, zwitterionic bis(phosphine)platinum(II) complex was found to exchange a THF ligand through a THF-independent, ligand-assisted process, highlighting the subtle electronic effects that can alter the reaction pathway.

Cyclometallation Reactions

Cyclometallation is a fundamental organometallic reaction involving the intramolecular activation of a C-H bond by a metal center, leading to the formation of a metallacycle. mdpi.com In the context of bis(phosphane)platinum(II) complexes, this process is a key method for creating stable organoplatinum compounds with a direct platinum-carbon σ-bond. mdpi.com These reactions can be induced under thermal or, more recently, photochemical conditions. acs.org

The thermal cyclometallation of ligands on platinum(II) centers is a well-established method. For example, dialkylbis(triethylphosphine)platinum(II) complexes can undergo cyclometalation to form platinacycloalkanes. acs.org The synthesis of cycloplatinated(II) complexes often involves reacting a suitable precursor, such as K₂[PtCl₄], with a ligand that has a C-H bond positioned for intramolecular activation. nih.gov However, these thermal methods can have disadvantages, such as requiring high temperatures, which may lead to partial decomposition of the complex to Pt(0). acs.org

To circumvent the issues with thermal methods, photochemical protocols have been developed. acs.org Light-induced cyclometallation can proceed under much milder conditions. acs.org Studies have shown that the coordination and metalation steps can be light-induced, and the outcome can be controlled by selecting the appropriate Pt(II) precursor and excitation wavelength. acs.org For instance, the cyclometallation of 2-arylpyridines with [PtCl₂(NCPh)₂] in acetone (B3395972) in the presence of a base was observed only upon irradiation, with no reaction occurring in the dark. acs.org This photochemical approach is advantageous due to its lower energy requirements and operational simplicity. acs.org

The versatility of this reaction is demonstrated by the range of ligands that can be employed. Bidentate C^N ligands, such as 2-phenylpyridine (B120327) (ppyH) and its derivatives, are commonly used. acs.org More complex ligand architectures, including terdentate N^N^C, N^C^N, and N^C^C ligands, have also been successfully cyclometalated using photochemical methods. acs.org The synthesis of cationic cycloplatinated(II) complexes incorporating bisphosphine chelating ligands like bis(diphenylphosphino)methane (B1329430) (dppm) and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) has also been reported, highlighting the role of phosphane ligands in stabilizing the resulting cyclometalated structures. nih.gov

| Pt(II) Precursor | Ligand | Conditions | Product Type | Reference |

|---|---|---|---|---|

| K₂[PtCl₄] | 2-(2,4-difluorophenyl)pyridine (dfppyH) | Thermal | Cycloplatinated(II) precursor | nih.gov |

| [PtCl₂(NCPh)₂] | 2-phenylpyridine (ppyH) | Violet light, Acetone, Na₂CO₃, 24h | Cyclometalated Pt(II) complex | acs.org |

| (Bu₄N)₂[Pt₂Cl₆] | 6-phenyl-2,2′-bipyridine (pbpyH) | Violet light, Acetone, Base, 16h | [PtCl(pbpy)] | acs.org |

| [Pt(dfppy)(dmso)Cl] | dppe | Reaction with precursor A | [{Pt(dfppy)(dppe)}Cl] | nih.gov |

Protonation Reactions of Organoplatinum Complexes

The protonation of organoplatinum complexes, specifically the cleavage of platinum-carbon (Pt-C) bonds by a proton source (protonolysis), serves as a fundamental model for the reverse reaction: C-H bond activation. acs.orgfigshare.com Mechanistic studies on platinum(II) alkyl complexes containing phosphane ligands have revealed that the reaction pathway is highly dependent on the geometry of the starting complex. acs.orgfigshare.com

For cis-alkylplatinum(II) complexes, such as cis-[PtMe₂(L-L)] (where L-L is a chelating diphosphine like dppe or dppp), kinetic and NMR data suggest a rate-determining proton attack directly at the Pt-C bond. acs.orgfigshare.com This mechanism is supported by several key observations, including the lack of detectable Pt(IV) hydrido alkyl intermediates even at low temperatures and the absence of isotope scrambling when using deuterated reagents. figshare.com

In contrast, the protonation of trans-dialkylplatinum(II) complexes proceeds through a more complex multi-step mechanism involving oxidative addition followed by reductive elimination. acs.orgfigshare.com This pathway is characterized by the detection of Pt(IV) hydrido alkyl intermediates and significant isotope scrambling, indicating a different reaction course from the cis isomers. figshare.com

The reactivity of these complexes towards protonolysis is influenced by several factors related to the phosphane ligands.

Steric Hindrance: Increased steric bulk on the phosphane ligands generally retards the rate of protonolysis. acs.orgfigshare.com

Electronic Effects: Electron-donating ligands accelerate the reaction rate, as they increase the electron density at the metal center and the Pt-C bond, making it more susceptible to electrophilic attack by a proton. acs.orgfigshare.com

Chelate Ring Size: For complexes with chelating diphosphine ligands, the chain length (and thus the bite angle) has been found to have a minimal effect on the protonolysis rates. acs.orgfigshare.com

A direct correlation exists between the rates of protonolysis for cis-dialkyl and cis-monoalkyl complexes, though the dialkyl systems react nearly five orders of magnitude faster. acs.orgfigshare.com This significant difference in reactivity highlights the electronic impact of having two alkyl groups, which enhances the nucleophilicity of the Pt-C bond. acs.org

| Complex Type | Isomer | Proposed Mechanism | Key Mechanistic Indicators | Reference |

|---|---|---|---|---|

| [PtMe₂(L-L)] | cis | Rate-determining proton attack at Pt-C bond | No Pt(IV) intermediate detected; no isotope scrambling | acs.orgfigshare.com |

| [PtMeClL₂] | trans | Oxidative-addition / Reductive-elimination | Pt(IV) hydrido intermediate detected; isotope scrambling observed | acs.orgfigshare.com |

Stereochemical Aspects of Reactivity (e.g., Phosphorus Inversion)

The stereochemistry of bis(phosphane)platinum(II) complexes plays a crucial role in their reactivity, particularly when chiral ligands are involved. One key dynamic process is the pyramidal inversion at the phosphorus atom of a coordinated phosphane or phosphido ligand. acs.org This inversion can lead to the interconversion of diastereomers in solution. acs.org

Studies on chiral Pt(II) phosphido complexes, such as Pt(dppe)(Me)[P(Mes)(Men)], provide direct evidence of this phenomenon. acs.org In these systems, the phosphorus atom of the phosphido ligand is a stereocenter. At low temperatures, NMR spectroscopy can resolve distinct signals for different diastereomers. acs.org As the temperature increases, these signals coalesce, indicating a dynamic process that equilibrates the isomers. This process is attributed to phosphorus inversion, often coupled with rotation around the Pt-P bond. acs.org

The energy barrier for this inversion process can be quantified. For certain chiral platinum(II) complexes, the barrier for phosphorus inversion has been determined to be approximately 11.5 kcal/mol, while the barrier for rotation about the Pt-P bond is higher, at around 15.5 kcal/mol. acs.org These barriers are low enough to allow for rapid interconversion at or near room temperature, which can have significant implications for stereoselective reactions catalyzed by such complexes. acs.org

| Process | System | Approximate Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Phosphorus Inversion | Chiral Pt(II) Phosphido Complexes | 11.5 | acs.org |

| Pt-P Bond Rotation | Chiral Pt(II) Phosphido Complexes | 15.5 | acs.org |

Catalytic Applications and Mechanistic Insights of Phosphane Platinum 2/1 Systems

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. Phosphane-platinum systems are highly effective catalysts for these reactions.

The mechanism of platinum-catalyzed hydrosilylation is most commonly described by the Chalk-Harrod or the modified Chalk-Harrod pathways. rsc.orgresearchgate.netresearchgate.net Both mechanisms typically begin with a catalytically active Platinum(0) species, which can be generated in situ from a Platinum(II) precatalyst. illinois.edu

In the Chalk-Harrod mechanism , the catalytic cycle involves three main steps:

Oxidative Addition: A hydrosilane (R₃SiH) adds to the Pt(0) center to form a Pt(II) hydride-silyl intermediate, [Pt(H)(SiR₃)L₂]. researchgate.netacs.org

Insertion: The unsaturated substrate (e.g., an alkene) inserts into the platinum-hydrogen (Pt-H) bond. acs.org This step forms a Pt(II) alkyl-silyl complex.

Reductive Elimination: The final step is the reductive elimination of the C-Si bond, which releases the organosilane product and regenerates the active Pt(0) catalyst. acs.org

The Modified Chalk-Harrod mechanism proposes a different insertion step. rsc.orgresearchgate.net Following the initial oxidative addition of the silane (B1218182) to the Pt(0) center, the alkene is proposed to insert into the platinum-silicon (Pt-Si) bond rather than the Pt-H bond. researchgate.netacs.org The cycle is then completed by C-H reductive elimination to yield the product and regenerate the Pt(0) catalyst. researchgate.net Theoretical studies suggest that for ethylene (B1197577) hydrosilylation catalyzed by a Pt(0)-phosphine complex, the ethylene insertion into the Pt-Si bond has a significantly higher activation barrier than insertion into the Pt-H bond, favoring the original Chalk-Harrod mechanism. acs.org

Visible-light-induced catalysis has emerged as a powerful strategy in organic synthesis. mdpi.com Phosphane-platinum(II) complexes, such as cis-[PtX₂(PPh₃)₂] (where X = Cl, Br, I), have been successfully employed as photocatalysts for the hydrosilylation of alkynes. mdpi.comnih.govresearchgate.net These reactions can be accelerated by visible light, with different wavelengths proving optimal for different ligand sets. nih.govresearchgate.net

For instance, parent phosphine (B1218219) complexes like cis-[PtX₂(PPh₃)₂] show high efficiency under blue light irradiation (λₘₐₓ = 450 nm). nih.govresearchgate.net In the model reaction between 1,2-diphenylacetylene and triethylsilane, these catalysts can achieve product yields of up to 99%. mdpi.comresearchgate.net The reaction proceeds effectively at temperatures ranging from 40 to 80 °C with catalyst loadings as low as 0.05 mol%. mdpi.com The photocatalytic route often produces a mixture of E/Z isomers, whereas the thermal reaction typically yields the pure E isomer. researchgate.net

A study of various platinum(II) dihalide complexes with phosphine and isocyanide ligands demonstrated high catalytic activity. mdpi.com The results highlight the influence of both phosphine ligands and halide ancillary ligands on the catalytic performance under thermal and photocatalytic conditions.

| Catalyst | Conditions | Time (h) | Yield (%) |

|---|---|---|---|

| cis-[PtCl₂(PPh₃)₂] | 80 °C | 1 | 98 |

| cis-[PtBr₂(PPh₃)₂] | 80 °C | 1 | 95 |

| cis-[PtI₂(PPh₃)₂] | 80 °C | 1 | 90 |

| cis-[PtCl₂(PPh₃)₂] | 40 °C | 24 | <5 |

| cis-[PtCl₂(PPh₃)₂] | Blue LED (450 nm), 40 °C | 24 | 99 |

| cis-[PtBr₂(PPh₃)₂] | Blue LED (450 nm), 40 °C | 24 | 98 |

In many phosphane-platinum catalyzed hydrosilylations, a dynamic interplay exists between Pt(0) and Pt(II) oxidation states. rsc.org While stable Pt(II) complexes are often used as precatalysts, the catalytically active species is generally considered to be a Pt(0) complex. illinois.edu The Pt(II) precatalyst is reduced in situ to Pt(0), which then enters the catalytic cycle. illinois.edu

The Chalk-Harrod mechanism is a clear example of this interplay: a Pt(0) complex initiates the cycle through oxidative addition of a silane, forming a Pt(II) intermediate. acs.orguwindsor.ca This Pt(II) species then proceeds through the subsequent steps of insertion and reductive elimination to regenerate the Pt(0) catalyst. acs.orguwindsor.ca The stability of the platinum intermediates is crucial; catalyst decomposition, often leading to the formation of platinum black (colloidal platinum), can occur, which may reduce efficiency. rsc.orgmdpi.com The use of specific ligands, such as N-heterocyclic carbenes or carefully chosen phosphines, can help stabilize the platinum intermediates and prevent aggregation. mdpi.com

C-C Bond Formation Reactions

Phosphane-platinum complexes also serve as effective catalysts for carbon-carbon bond formation, a fundamental process in the synthesis of complex organic molecules.

While palladium is more commonly used, platinum-phosphine complexes also catalyze cross-coupling reactions. beilstein-journals.orgresearchgate.net For instance, chiral platinum complexes have been used to catalyze the enantioselective cross-coupling of racemic secondary phosphines with alkyl halides, proceeding through a dynamic kinetic resolution mechanism involving a diastereomeric metal-phosphido intermediate. beilstein-journals.org The fundamental principles of ligand influence on reactivity seen in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are largely applicable to platinum-based systems. researchgate.net The choice of phosphine ligand is critical for achieving high yields and selectivity in these transformations.

Hydroarylation, the addition of a C-H bond of an arene across a C-C multiple bond, is an atom-economical method for forming C-C bonds. Platinum-phosphine complexes have been explored as catalysts for these reactions. rsc.orgmdpi.com Cationic platinum complexes bearing phosphine ligands can catalyze the hydroarylation of alkynes. rsc.org For example, a platinum complex with a tricationic phosphine ligand was shown to be highly effective in the hydroarylation/cyclization of ortho-biaryl substituted alkynes, achieving full conversion in under 20 minutes. rsc.org

However, a significant challenge in platinum-catalyzed hydroarylation of alkenes is catalyst decomposition via β-hydride elimination, which can lead to the formation of unstable platinum-hydride species and subsequent precipitation of platinum black. rsc.org The choice of ligand is critical to mitigate these decomposition pathways. In some systems, bidentate phosphine ligands are used to favor the desired β-hydride elimination that is part of a productive catalytic cycle, while tridentate ligands can block this step and inhibit catalysis. rsc.org In the asymmetric hydroarylation/cyclization of 1,6-enynes, libraries of chiral cationic platinum complexes, generated from a combination of monodentate and bidentate phosphine ligands, have been successfully evaluated. mdpi.com

Olefin Dimerization and Cyclopropanation

Bis(phosphane)platinum complexes serve as effective catalysts for both the dimerization of olefins and the cyclopropanation of various substrates. The reactivity and selectivity of these transformations are highly dependent on the nature of the platinum precursor and the ligands involved.

Olefin Dimerization: Monocationic platinum complexes have been shown to catalyze the dimerization of ethylene into butenes. rsc.org The mechanism is understood to proceed through classical hydride/ethylene and alkyl/ethylene insertion steps, which is distinct from pathways involving nucleophilic addition to a coordinated olefin. rsc.org The efficiency of these catalysts can be significantly enhanced by tuning the electronic properties of the phosphane ligands. For instance, platinum complexes bearing fluorinated bis-phosphine ligands exhibit dramatically increased activity due to the strong π-acceptor characteristics of these ligands, which render the platinum center more electrophilic. rsc.orgcsic.es The thermal decomposition of certain di(cycloalkyl)bis(triethylphosphine)platinum(II) complexes also proceeds via mechanisms related to those involved in olefin dimerization. harvard.edu

Cyclopropanation: Platinum complexes also facilitate cyclopropanation reactions. PtCl₂ has been used to catalyze the intramolecular cyclopropanation of dienynes. ethz.ch This transformation is proposed to occur via an intermediate platinum carbene, which then engages in a second intramolecular cyclopropanation to yield the final bicyclic product. ethz.ch In a different approach, the isomerization of cyclopropanols to α-methyl ketones, a reaction that can be catalyzed by platinum complexes like Zeise's dimer, involves the insertion of the platinum atom into a C1–C3 bond of the cyclopropane (B1198618) ring. rsc.org This forms a metallacyclobutane intermediate that rearranges into a platinum homoenolate, which upon protodemetallation yields the ketone product. rsc.org This process has been shown to proceed with retention of stereochemistry, making it valuable in the synthesis of complex molecules. rsc.org

Hydroformylation Processes

Platinum-based catalysts, particularly those modified with phosphane or phosphite (B83602) ligands, are utilized in hydroformylation reactions, which convert alkenes into aldehydes. A key area of development has been in asymmetric hydroformylation, where chiral ligands are employed to achieve high enantioselectivity.

Square planar platinum(II) complexes, often used in conjunction with a tin(II) chloride (SnCl₂) co-catalyst, have proven effective for the asymmetric hydroformylation of substrates like styrene (B11656). researchgate.net The use of chiral bis(phosphite) ligands in these PtCl₂–SnCl₂ systems can lead to high regioselectivity for the branched aldehyde and excellent enantiomeric excesses (ee). researchgate.net For example, enantioselectivities of up to 91% have been reported for the hydroformylation of styrene using such systems. researchgate.net

Below is a table summarizing the performance of selected phosphane-platinum catalyst systems in the asymmetric hydroformylation of styrene.

| Catalyst System | Ligand | Selectivity (Branched Aldehyde) | Enantiomeric Excess (ee) | Reference |

| PtCl₂/SnCl₂ | Chiral bis(phosphite) | High | Up to 91% | researchgate.net |

| PtCl₂/SnCl₂ | Chiral diphosphite (from H₈-BINOL) | 85% | 86% | uwindsor.ca |

| PtCl₂(diphosphonite) | (11bR,11′bR)-Xantphos-type | - | - | researchgate.net |

| [Pt(alkyl)₂(bdpp)]/B(C₆F₅)₃ | BDDP (a diphosphine) | - | Up to 88% | escholarship.org |

Cyclization Reactions (e.g., Enynes)

Phosphane-platinum complexes are adept at catalyzing a variety of cyclization reactions, most notably the cycloisomerization of enynes and dienes. These transformations are powerful tools for constructing complex cyclic and heterocyclic structures with high atom economy. csic.es The π-acidity of platinum activates the multiple bonds of the substrate, initiating the cyclization cascade. csic.es

Platinum(II) complexes that combine a metallacyclic unit with a monodentate chiral phosphine have been synthesized and used as precatalysts for the enantioselective cycloisomerization of nitrogen-tethered 1,6-enynes. acs.org These reactions produce valuable 3-azabicyclo[4.1.0]hept-4-enes. acs.org The enantiomeric excess of the product can be sensitive to reaction temperature, though in some cases, it remains relatively constant over a range of temperatures. acs.org

The cyclization of enediyne ligands can also be modulated by their coordination to a platinum(II) center. uni-bayreuth.de Studies on square planar platinum(II) complexes bearing phosphine enediyne ligands have shown that the thermal Bergman cyclization barrier can be tuned by altering the electronic nature of substituents on the phosphine. uni-bayreuth.de

Furthermore, dicationic platinum complexes stabilized by diphosphine ligands, such as [Pt(dppe)][BF₄]₂, can catalyze polyene cascade reactions. rsc.org These reactions, initiated by a hydride abstractor, lead to the formation of complex polycyclic structures in good yields. rsc.org The mechanism involves the formation of a carbocyclic alkyl platinum species, which then undergoes a crucial β-hydride elimination step. The choice of a bidentate diphosphine ligand is critical to favor this elimination pathway; using a tridentate ligand can block the reaction. rsc.org

Asymmetric Catalysis with Chiral Bis(Phosphane)platinum Complexes

The development of chiral bis(phosphane) ligands has been instrumental in the advancement of asymmetric catalysis using platinum complexes. These ligands create a chiral environment around the metal center, enabling the enantioselective synthesis of a wide range of molecules. Platinum complexes incorporating ligands such as DuPhos, Me-BPE, and various other C₂-symmetric diphosphines have been successfully applied in several key transformations. kfupm.edu.samdpi.com

Examples of asymmetric reactions catalyzed by chiral bis(phosphane)platinum systems include:

Asymmetric Hydroformylation: As detailed in section 6.3, chiral bis(phosphite) and diphosphine platinum complexes achieve high enantioselectivity in the hydroformylation of olefins. researchgate.netescholarship.org

Asymmetric Hydroarylation: Platinum complexes of chiral bis(phosphine) ligands like (S)-3,5-t-Bu-4-MeO-MeOBIPHEP catalyze the intramolecular asymmetric hydroarylation of unactivated alkenes with indoles, affording products with up to 90% ee. acs.org

Asymmetric Alkylation of Secondary Phosphines: A highly significant application is the synthesis of P-stereogenic phosphines through the asymmetric alkylation of racemic secondary phosphines. beilstein-journals.orgresearchgate.net This method provides an efficient route to valuable chiral ligands. beilstein-journals.orgresearchgate.net The mechanism of this specific reaction is detailed in the following section.

The success of these catalytic systems often relies on the synthesis of well-defined catalyst precursors, such as Pt(diphos)(R)(X) (where diphos is a chiral bis(phosphine), R is a hydrocarbyl group, and X is a halide), which allows for systematic investigation of structure-reactivity and structure-selectivity relationships. kfupm.edu.samdpi.com

The platinum-catalyzed asymmetric alkylation of racemic secondary phosphines to produce enantioenriched P-stereogenic tertiary phosphines is a landmark achievement in asymmetric synthesis. csic.esresearchgate.net The mechanism, extensively studied by Glueck and coworkers, proceeds through a dynamic kinetic resolution of a key platinum-phosphido intermediate. rsc.orgbeilstein-journals.org

The proposed catalytic cycle is as follows:

Catalyst Activation: The reaction typically starts with a chiral catalyst precursor, such as Pt((R,R)-Me-Duphos)(Ph)(Cl). rsc.org In the presence of a base like NaOSiMe₃, the chloride ligand is replaced to generate a more reactive platinum-silanolate species, Pt((R,R)-Me-Duphos)(Ph)(OSiMe₃). rsc.org

Formation of the Phosphido Intermediate: The secondary phosphine, PHRR', reacts with the platinum-silanolate complex. A proton is transferred from the phosphine to the silanolate ligand, forming a terminal platinum-phosphido complex, Pt(diphos*)(R)(PRR'). rsc.org This phosphido complex is nucleophilic at the phosphorus center. csic.esresearchgate.net

Dynamic Kinetic Resolution: The P-stereogenic phosphido complex exists as a pair of rapidly interconverting diastereomers, for example, (Rₚ)- and (Sₚ)-Pt(diphos*)(R)(PRR'). rsc.org This rapid inversion at the phosphorus center is crucial.

Stereoselective Alkylation: The two diastereomers react with an electrophile (e.g., an alkyl halide) at different rates (kᵣ vs. kₛ). rsc.org According to Curtin-Hammett kinetics, if the interconversion of the diastereomers is much faster than the alkylation step, the enantiomeric ratio of the final product is determined by the relative free energies of the transition states for the alkylation of each diastereomer. rsc.org The major enantiomer of the tertiary phosphine product is formed from the major, more stable diastereomer of the platinum-phosphido intermediate. rsc.orgresearchgate.net

This mechanism highlights how the enhanced nucleophilicity of the platinum-phosphido intermediate facilitates the reaction, while the chiral bis(phosphine) ligand controls the stereochemical outcome. researchgate.net

Activation of Unreactive Bonds (e.g., C-H)

Phosphane-platinum complexes are capable of activating traditionally unreactive bonds, most notably carbon-hydrogen (C-H) bonds. This capability is fundamental to the functionalization of alkanes and other hydrocarbons. acs.orgnih.gov Platinum(II) species are particularly well-studied in this context, with mechanisms often involving coordinatively unsaturated, three-coordinate intermediates. harvard.edu

Intramolecular C-H Activation (Cyclometalation): A common pathway for C-H activation is intramolecular cyclometalation. For example, the generation of cationic T-shaped [Pt(Me)(PR₃)₂]⁺ complexes can lead to the cleavage of a C-H bond within one of the phosphine ligands, forming a stable cyclometalated product. harvard.edu Similarly, platinum(II) complexes can promote C-H activation in phosphonium (B103445) salts, leading to orthometalated derivatives. harvard.edu

Mechanisms of C-H Activation: The activation of C-H bonds by platinum(II) can proceed via several pathways:

Oxidative Addition: This is a well-established mechanism where the platinum(II) center formally undergoes a +2 oxidation, inserting into the C-H bond to form a platinum(IV) alkyl hydride species. ethz.ch

Electrophilic Activation: This pathway is central to the Shilov system for alkane oxidation. A platinum(II) complex acts as an electrophile, attacking the C-H bond to generate an alkylplatinum(II) intermediate and a proton, without a change in the metal's formal oxidation state. acs.org The microscopic reverse of this step, the protonolysis of a Pt-C bond, has been studied in detail with model phosphane-platinum complexes. acs.org

Radical Pathways: One-electron oxidation of square planar bis(phosphine)platinum(0) complexes can generate stable d⁹ platinum(I) metalloradicals. ethz.ch These radical species can participate in C-H activation through a stepwise organometallic radical rebound mechanism, which can be more favorable than concerted oxidative addition. For instance, the intramolecular cyclometalation of [Pt(PtBu₃)₂]⁺ to form a platinum(III) hydride metalloradical is one such example. ethz.ch

These activation processes are often the rate-limiting step in catalytic cycles and are crucial for developing new methods for hydrocarbon functionalization. csic.esacs.org

Ligand Engineering and Design Principles for Tunable Phosphane Platinum Complexes

Steric and Electronic Tuning of Phosphine (B1218219) Ligands

The reactivity and properties of phosphane-platinum complexes can be systematically modified by altering the steric and electronic characteristics of the phosphine ligands. uef.fimdpi.com These modifications are crucial for tailoring the complex for specific applications, ranging from catalysis to materials science. uef.fidalalinstitute.com

The steric properties of phosphine ligands are often quantified by the Tolman cone angle (θ), which measures the solid angle formed by the ligand's substituents at the metal center. dalalinstitute.comlibretexts.org A larger cone angle indicates greater steric bulk, which can influence the coordination number of the platinum center, favoring the formation of complexes with fewer ligands. libretexts.org For instance, sterically demanding phosphines can promote the formation of 16-electron complexes, which are often key intermediates in catalytic cycles. libretexts.org The steric environment also affects the rate of ligand dissociation, a crucial step in many catalytic reactions. dalalinstitute.com

The electronic properties of phosphine ligands are described by the Tolman electronic parameter (TEP), which is determined by measuring the CO stretching frequency in Ni(CO)3L complexes. dalalinstitute.comlibretexts.org Strongly electron-donating phosphines increase the electron density on the platinum center, which in turn enhances back-bonding to other ligands like CO, resulting in a lower ν(CO) frequency. libretexts.orglibretexts.org Conversely, electron-withdrawing phosphines decrease the electron density at the metal, leading to higher ν(CO) frequencies. libretexts.org The electronic nature of the phosphine ligand directly impacts the reactivity of the platinum complex. For example, in oxidative addition reactions, more electron-donating phosphines can accelerate the reaction rate by making the platinum center more nucleophilic. mdpi.com

The interplay between steric and electronic effects is critical. For example, proazaphosphatranes are among the most electron-donating phosphine ligands, with TEP values comparable to the highly donating P(tBu)3. weebly.com They also possess large cone angles. weebly.com This combination of strong electron donation and significant steric bulk has proven beneficial in various palladium and platinum-catalyzed cross-coupling reactions. weebly.com

A study on cycloplatinated(II) complexes with various monophosphine ligands (PPh3, PPh2Me, and PPhMe2) demonstrated the impact of both steric and electronic factors on the kinetics of oxidative addition with methyl iodide. mdpi.com The complex with PPhMe2, the most electron-donating and least sterically hindered of the three, exhibited the fastest reaction rate. mdpi.com In contrast, the PPh3 derivative, being less electron-donating and more sterically demanding, showed the slowest rate. mdpi.com This highlights how a systematic variation of the substituents on the phosphorus atom allows for the fine-tuning of the reactivity of the platinum center. mdpi.com

Interactive Data Table: Tolman Parameters for Selected Phosphine Ligands

| Ligand (L) | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |

| P(t-Bu)3 | 182 | 2056.1 |

| PCy3 | 170 | - |

| PPh3 | 145 | 2068.9 |

| PEt3 | 132 | - |

| PMe3 | - | 2064.1 |

| P(OEt)3 | - | 2076.3 |

| PCl3 | - | 2097.0 |

| PF3 | - | 2110.8 |